1,1'-(1,4-Phenylene)bis(3,3-dimethylbutan-2-one)
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Overview
Description
1,1’-(1,4-Phenylene)bis(3,3-dimethylbutan-2-one) is a chemical compound characterized by the presence of two 3,3-dimethylbutan-2-one groups attached to a 1,4-phenylene moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis(3,3-dimethylbutan-2-one) can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylbutan-2-one with 1,4-dibromobenzene in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,4-Phenylene)bis(3,3-dimethylbutan-2-one) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,1’-(1,4-Phenylene)bis(3,3-dimethylbutan-2-one) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(1,4-Phenylene)bis(3,3-dimethylbutan-2-one) involves its interaction with specific molecular targets. The compound’s ketone groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the phenylene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Pinacolone (3,3-dimethylbutan-2-one): A simpler ketone with similar reactivity.
1,4-Diacetylbenzene: Another compound with a phenylene core and ketone groups.
Uniqueness
1,1’-(1,4-Phenylene)bis(3,3-dimethylbutan-2-one) is unique due to the presence of two bulky 3,3-dimethylbutan-2-one groups attached to a phenylene ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
74824-50-3 |
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Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-[4-(3,3-dimethyl-2-oxobutyl)phenyl]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C18H26O2/c1-17(2,3)15(19)11-13-7-9-14(10-8-13)12-16(20)18(4,5)6/h7-10H,11-12H2,1-6H3 |
InChI Key |
KLYSTXCGTGCRRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC1=CC=C(C=C1)CC(=O)C(C)(C)C |
Origin of Product |
United States |
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